4-cyclopropylidene-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-cyclopropylidene-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-21-16-6-2-13(3-7-16)12-18-17(20)19-10-8-15(9-11-19)14-4-5-14/h2-3,6-7H,4-5,8-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZJHDZRJIBUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(=C3CC3)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropylidene-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the piperidine ring followed by the introduction of the cyclopropylidene and methoxybenzyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropylidene-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-cyclopropylidene-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-cyclopropylidene-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain kinases or activate specific transcription factors, leading to changes in cellular processes.
Comparison with Similar Compounds
4-cyclopropylidene-N-(2-methoxyphenyl)piperidine-1-carboxamide
This analog replaces the MOB group with a 2-methoxyphenyl substituent (Figure 2). Key differences include:
- Electronic Effects : The para-methoxy group in the target compound allows for better resonance stabilization, which may enhance interactions with aromatic residues in enzyme active sites.
- Physicochemical Properties : The ortho-substituted analog likely has lower solubility due to reduced polarity, whereas the MOB group in the target compound balances lipophilicity and aqueous solubility .
| Property | Target Compound | 2-Methoxyphenyl Analog |
|---|---|---|
| Substituent Position (R) | 4-methoxyphenyl (para) | 2-methoxyphenyl (ortho) |
| Calculated LogP | ~3.2 (estimated) | ~3.8 (estimated) |
| Predicted Solubility (µg/mL) | ~25 (moderate) | ~10 (low) |
Implications : The para-substituted MOB group in the target compound may offer superior drug-like properties for oral bioavailability compared to its ortho-substituted counterpart .
AZD5363 (Akt Kinase Inhibitor)
AZD5363 (Figure 3) shares the piperidine-carboxamide core but incorporates a pyrrolopyrimidine heterocycle and a chlorophenyl-hydroxypropyl side chain. Key distinctions:
- Heterocyclic Moieties : The pyrrolopyrimidine group in AZD5363 enhances ATP-binding pocket interactions in Akt kinases, while the cyclopropylidene group in the target compound may stabilize piperidine ring conformation for distinct target engagement.
- Selectivity : AZD5363 exhibits high selectivity against ROCK kinase, attributed to its unique side chain. The MOB group in the target compound may confer selectivity for other AGC family kinases .
| Property | Target Compound | AZD5363 |
|---|---|---|
| Core Structure | Piperidine-1-carboxamide | Piperidine-4-carboxamide |
| Key Functional Groups | Cyclopropylidene, MOB | Pyrrolopyrimidine, chlorophenyl |
| Target | Not reported (kinase suspected) | Akt (IC50 = 5 nM) |
| Selectivity (vs. ROCK) | Unknown | >100-fold |
Implications : Structural variations significantly alter target profiles, highlighting the piperidine-carboxamide scaffold’s versatility .
N-tert-butyl-4-[butyl-[2-[[methanoyl(oxidanyl)amino]methyl]heptanoylamino]carbamoyl]piperidine-1-carboxamide
This analog (Figure 4) from features a bulky tert-butyl group and a complex heptanoylamino side chain. Comparisons include:
- Substituent Bulk : The tert-butyl group may improve metabolic stability but reduce solubility. In contrast, the MOB group in the target compound offers a balance between stability and solubility.
- Side Chain Complexity : The extended side chain in the analog could enhance target binding through hydrophobic interactions, whereas the cyclopropylidene group in the target compound prioritizes conformational rigidity .
| Property | Target Compound | tert-butyl Analog |
|---|---|---|
| Substituent Size | Moderate (MOB) | Large (tert-butyl) |
| Metabolic Stability | Moderate (potential glucuronidation) | High (steric shielding) |
| Solubility | Moderate | Low |
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